![molecular formula C31H46N8O6S B609419 Naquotinib mesylate CAS No. 1448237-05-5](/img/structure/B609419.png)
Naquotinib mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naquotinib Mesylate, also known as ASP8273, is an orally available, mutant-selective and irreversible EGFR inhibitor . It has been used in trials studying the treatment of Solid Tumors, Non-small Cell Lung Cancer, Non-Small-Cell Lung Cancer (NSCLC), Epidermal Growth Factor Receptor Mutations, and Epidermal Growth Factor Receptor (EGFR) Mutations .
Molecular Structure Analysis
Naquotinib Mesylate has a molecular weight of 658.82 and a chemical formula of C31H46N8O6S . It belongs to the class of organic compounds known as phenylpiperidines, which consists of a piperidine bound to a phenyl group .Chemical Reactions Analysis
Naquotinib Mesylate’s bioactivation may occur and promote the formation of reactive electrophiles that are toxic . Reactive intermediates in Naquotinib metabolism, potentially involved in its side effects, have been identified. These include two aldehydes and one iminium ion .Physical And Chemical Properties Analysis
Naquotinib Mesylate has a water solubility of 0.0688 mg/mL, a logP of 3.18, and a logS of -3.9. It has a pKa (Strongest Acidic) of 13.69 and a pKa (Strongest Basic) of 8.57. It has a refractivity of 160.68 m3·mol-1 and a polarizability of 62.92 Å3 .Wissenschaftliche Forschungsanwendungen
Metabolic Stability Assessment : Naquotinib has been evaluated for its metabolic stability using liquid chromatography-tandem mass spectrometry methods. This research helps in understanding how the drug is metabolized and excreted in the human body, which is crucial for its clinical application (Alrabiah et al., 2019).
Efficacy in NSCLC Models : It has shown efficacy in murine xenograft models of NSCLC, particularly in tumors with EGFR-activating mutations and T790M resistance mutation. Naquotinib also exhibited antitumor activity against cell lines overexpressing AXL, suggesting its potential in treating patients with specific NSCLC mutations (Tanaka et al., 2019).
Resistance Mechanism Exploration : Research has explored the mechanisms of resistance to Naquotinib, finding that MET or NRAS amplification can be a resistance mechanism. This understanding is vital for developing new treatment strategies in cases where resistance to Naquotinib develops (Ninomiya et al., 2018).
Comparison with Other EGFR Inhibitors : Studies have compared Naquotinib with other third-generation EGFR inhibitors like osimertinib, indicating its potential advantages in certain NSCLC mutations and resistance patterns (Murtuza et al., 2019).
Activity in Diffuse Large B-cell Lymphoma (DLBCL) : Naquotinib has also been investigated for its antitumor activity in activated B-cell-like DLBCL, a subtype of non-Hodgkin lymphoma. This expands its potential therapeutic applications beyond NSCLC (Tanaka et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Naquotinib Mesylate has been used in trials studying the treatment of various conditions, including Solid Tumors, Non-small Cell Lung Cancer, Non-Small-Cell Lung Cancer (NSCLC), Epidermal Growth Factor Receptor Mutations, and Epidermal Growth Factor Receptor (EGFR) Mutations . The future directions of Naquotinib Mesylate are not explicitly mentioned in the search results.
Eigenschaften
IUPAC Name |
6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide;methanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N8O3.CH4O3S/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37;1-5(2,3)4/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34);1H3,(H,2,3,4)/t24-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDUQYYVQWGTMR-GJFSDDNBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C.CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C.CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N8O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1448237-05-5 |
Source
|
Record name | Naquotinib mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448237055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAQUOTINIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12T09LV21O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.